molecular formula C7H10BrClN2O2S B2489986 N-(4-Amino-2-bromophenyl)methanesulfonamide;hydrochloride CAS No. 2580230-81-3

N-(4-Amino-2-bromophenyl)methanesulfonamide;hydrochloride

Cat. No. B2489986
CAS RN: 2580230-81-3
M. Wt: 301.58
InChI Key: GLBXLUWAVLQGOV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of methanesulfonamides, including compounds like N-(4-Amino-2-bromophenyl)methanesulfonamide;hydrochloride, typically involves the reaction of halophenyl methanesulfonamides with various reagents to introduce specific functional groups. For instance, Sakamoto et al. (1988) describe the synthesis of 1-methylsulfonyl-indoles from N-(2-bromophenyl)methanesulfonamide using terminal acetylenes in the presence of a palladium catalyst, highlighting the compound's role in forming complex heterocyclic structures (Sakamoto et al., 1988).

Molecular Structure Analysis

The molecular structure of this compound and related compounds has been extensively studied using various spectroscopic techniques. Binkowska et al. (2001) provide insights into the crystal structure of a complex formed with 4-nitrophenyl[bis(ethylsulfonyl)]methane, demonstrating the typical structural features of methanesulfonamide derivatives, including hydrogen bonding patterns (Binkowska et al., 2001).

Chemical Reactions and Properties

Methanesulfonamides participate in a wide range of chemical reactions, offering insights into their reactivity and potential applications. Kondo et al. (2000) explore the chemoselective N-acylation reagents derived from methanesulfonamides, revealing their efficiency in forming N-acyl bonds and highlighting the chemical versatility of these compounds (Kondo et al., 2000).

Physical Properties Analysis

The physical properties of this compound, such as solubility, melting point, and crystalline structure, are crucial for its application in synthesis and pharmaceutical formulations. These properties are often determined using X-ray crystallography and spectroscopic methods to understand the compound's behavior in different environments.

Chemical Properties Analysis

The chemical properties of this compound, including acidity, basicity, and reactivity towards various chemical reagents, are essential for its application in chemical synthesis and drug development. Studies such as those by Rosen et al. (2011) discuss the Pd-catalyzed N-arylation of methanesulfonamide, demonstrating the compound's potential in forming arylated derivatives through cross-coupling reactions, which is crucial for developing new chemical entities (Rosen et al., 2011).

Scientific Research Applications

Methane's Role in Plant Physiology

Methane (CH4) has been identified as a possible signaling molecule in plants, with roles in enhancing tolerance against abiotic stresses and promoting root development. It interacts with reactive oxygen species and other signaling molecules, suggesting a component of plant survival strategies (Li, Wei, & Shen, 2019).

Genetic Effects of Ethyl Methanesulfonate

Ethyl methanesulfonate (EMS) is a mutagenic agent affecting a wide range of organisms, from viruses to mammals, highlighting its impact on genetic mutations and chromosomal breakages (Sega, 1984).

Advances in Hydrophilic Interaction Chromatography

Research on hydrophilic interaction chromatography (HILIC) as an alternative for separating polar, acidic, or basic samples reveals its complementary selectivity to reversed-phase modes and its applicability in various analytical contexts, including drug and metabolite separations (Jandera, 2011).

Photocatalytic Oxidation of Sulfur Compounds

Studies on photocatalytic treatment of sulfur compounds in polluted atmospheres suggest different efficiencies and product outcomes based on the photocatalytic materials used, indicating potential applications in industrial and water treatment plants (Cantau et al., 2007).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and the signal word is "Warning" . For safety, it’s recommended to handle under inert gas and protect from moisture . It’s also advised to keep the container tightly closed .

properties

IUPAC Name

N-(4-amino-2-bromophenyl)methanesulfonamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BrN2O2S.ClH/c1-13(11,12)10-7-3-2-5(9)4-6(7)8;/h2-4,10H,9H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLBXLUWAVLQGOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=C(C=C(C=C1)N)Br.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10BrClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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